molecular formula C15H16INO3S B288388 N-(4-iodophenyl)-5-methoxy-2,4-dimethylbenzenesulfonamide

N-(4-iodophenyl)-5-methoxy-2,4-dimethylbenzenesulfonamide

Cat. No. B288388
M. Wt: 417.3 g/mol
InChI Key: AQWPZVLISPTULB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-iodophenyl)-5-methoxy-2,4-dimethylbenzenesulfonamide, also known as IMB-X, is a sulfonamide compound that has been extensively studied for its potential therapeutic applications. This compound has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for further research.

Mechanism of Action

N-(4-iodophenyl)-5-methoxy-2,4-dimethylbenzenesulfonamide exerts its effects by inhibiting the activity of certain enzymes and proteins in the body. Specifically, it has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. By inhibiting COX-2 activity, N-(4-iodophenyl)-5-methoxy-2,4-dimethylbenzenesulfonamide can reduce inflammation and pain in the body.
Biochemical and Physiological Effects:
In addition to its anti-inflammatory properties, N-(4-iodophenyl)-5-methoxy-2,4-dimethylbenzenesulfonamide has been found to exhibit a range of other biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, both in vitro and in vivo. It has also been found to exhibit anti-microbial properties, making it a potential candidate for the development of new antibiotics.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(4-iodophenyl)-5-methoxy-2,4-dimethylbenzenesulfonamide for lab experiments is its high yield synthesis method, which allows for the production of large quantities of the compound at a relatively low cost. Additionally, N-(4-iodophenyl)-5-methoxy-2,4-dimethylbenzenesulfonamide has been extensively studied, making it a well-characterized compound that is easy to work with in the lab. However, one limitation of N-(4-iodophenyl)-5-methoxy-2,4-dimethylbenzenesulfonamide is that it can be difficult to dissolve in certain solvents, which can make it challenging to work with in some experimental settings.

Future Directions

There are several potential future directions for research on N-(4-iodophenyl)-5-methoxy-2,4-dimethylbenzenesulfonamide. One area of interest is its potential as a treatment for cancer. Further studies are needed to determine the optimal dosage and treatment schedule for N-(4-iodophenyl)-5-methoxy-2,4-dimethylbenzenesulfonamide in cancer patients. Additionally, more research is needed to fully understand the mechanism of action of N-(4-iodophenyl)-5-methoxy-2,4-dimethylbenzenesulfonamide, as well as its potential side effects and interactions with other drugs. Finally, there is potential for the development of new antibiotics based on the anti-microbial properties of N-(4-iodophenyl)-5-methoxy-2,4-dimethylbenzenesulfonamide, which could help to address the growing problem of antibiotic resistance.

Synthesis Methods

The synthesis of N-(4-iodophenyl)-5-methoxy-2,4-dimethylbenzenesulfonamide involves the reaction of 4-iodoaniline with 5-methoxy-2,4-dimethylbenzenesulfonyl chloride in the presence of a base. The resulting product is then purified using column chromatography to obtain pure N-(4-iodophenyl)-5-methoxy-2,4-dimethylbenzenesulfonamide. The yield of this synthesis method is typically high, making it a cost-effective way to produce large quantities of N-(4-iodophenyl)-5-methoxy-2,4-dimethylbenzenesulfonamide for research purposes.

Scientific Research Applications

N-(4-iodophenyl)-5-methoxy-2,4-dimethylbenzenesulfonamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-microbial properties. These properties make it a promising candidate for further research in the fields of medicine and pharmacology.

properties

Product Name

N-(4-iodophenyl)-5-methoxy-2,4-dimethylbenzenesulfonamide

Molecular Formula

C15H16INO3S

Molecular Weight

417.3 g/mol

IUPAC Name

N-(4-iodophenyl)-5-methoxy-2,4-dimethylbenzenesulfonamide

InChI

InChI=1S/C15H16INO3S/c1-10-8-11(2)15(9-14(10)20-3)21(18,19)17-13-6-4-12(16)5-7-13/h4-9,17H,1-3H3

InChI Key

AQWPZVLISPTULB-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1OC)S(=O)(=O)NC2=CC=C(C=C2)I)C

Canonical SMILES

CC1=CC(=C(C=C1OC)S(=O)(=O)NC2=CC=C(C=C2)I)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.